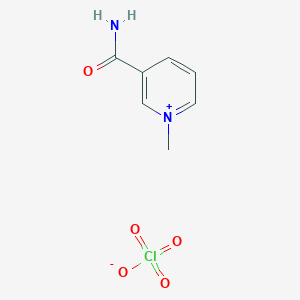![molecular formula C11H14N2O5S B14601818 Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester CAS No. 61006-28-8](/img/structure/B14601818.png)
Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester is a complex organic compound It is characterized by its unique structure, which includes an acetic acid moiety linked to a phenyl group substituted with an aminosulfonyl group and an oxo group, and an esterified isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester typically involves multiple steps. One common method includes the esterification of acetic acid with an appropriate alcohol, followed by the introduction of the aminosulfonyl and oxo groups through subsequent reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the context of its use, such as inhibiting enzyme activity or modifying protein structures.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-phenylethyl ester: Similar in structure but lacks the aminosulfonyl and oxo groups.
Acetic acid, phenethyl ester: Another related compound with a simpler structure.
Uniqueness
The presence of the aminosulfonyl and oxo groups in acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester distinguishes it from similar compounds
Properties
CAS No. |
61006-28-8 |
|---|---|
Molecular Formula |
C11H14N2O5S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
propan-2-yl 2-oxo-2-(2-sulfamoylanilino)acetate |
InChI |
InChI=1S/C11H14N2O5S/c1-7(2)18-11(15)10(14)13-8-5-3-4-6-9(8)19(12,16)17/h3-7H,1-2H3,(H,13,14)(H2,12,16,17) |
InChI Key |
GVTVMHHNKJYYLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=O)NC1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


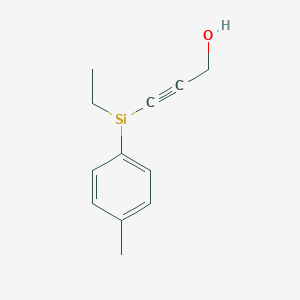
![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
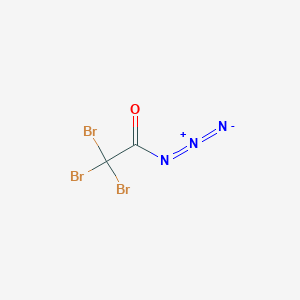
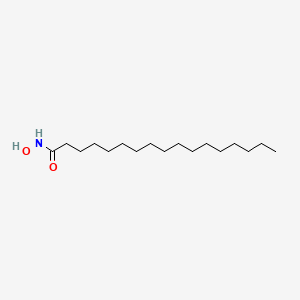
![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)

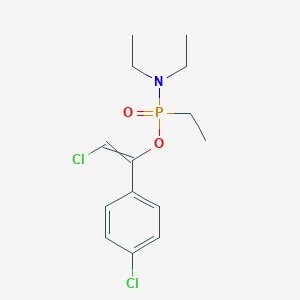
![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)
![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)
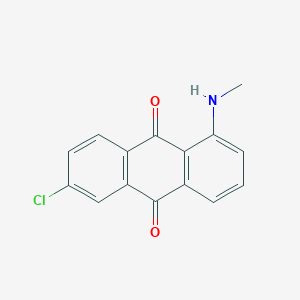
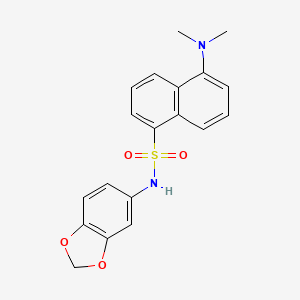
![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)
